6-Bromo-N-methylpyridazin-3-amine
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Overview
Description
6-Bromo-N-methylpyridazin-3-amine is a chemical compound with the molecular formula C5H6BrN3 It is a derivative of pyridazine, a heterocyclic compound containing two nitrogen atoms in a six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-N-methylpyridazin-3-amine typically involves the bromination of N-methylpyridazin-3-amine. One common method is the reaction of N-methylpyridazin-3-amine with bromine in the presence of a suitable solvent, such as acetic acid or dichloromethane, under controlled temperature conditions. The reaction proceeds with the substitution of a hydrogen atom by a bromine atom at the 6-position of the pyridazine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using similar methods as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-N-methylpyridazin-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of the nitrogen atoms.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the bromine atom.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Coupling Reactions: Palladium catalysts and arylboronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide would yield N-methylpyridazin-3-amine derivatives with different substituents at the 6-position.
Scientific Research Applications
6-Bromo-N-methylpyridazin-3-amine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: Researchers use it to study the biological activity of pyridazine derivatives and their interactions with biological targets.
Chemical Synthesis: It is a valuable intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 6-Bromo-N-methylpyridazin-3-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom can enhance the compound’s binding affinity to certain targets, influencing its biological effects. The exact pathways involved would vary based on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-2-methylpyridazin-3-amine
- 6-Bromo-N-ethylpyridazin-3-amine
- 6-Chloro-N-methylpyridazin-3-amine
Uniqueness
6-Bromo-N-methylpyridazin-3-amine is unique due to the presence of both a bromine atom and a methyl group on the pyridazine ring. This combination of substituents can influence its reactivity and interactions with other molecules, making it distinct from other similar compounds. The bromine atom provides a site for further functionalization, while the methyl group can affect the compound’s electronic properties and steric interactions.
Properties
IUPAC Name |
6-bromo-N-methylpyridazin-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrN3/c1-7-5-3-2-4(6)8-9-5/h2-3H,1H3,(H,7,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXAUZVBERHOGOC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NN=C(C=C1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60672489 |
Source
|
Record name | 6-Bromo-N-methylpyridazin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60672489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1208657-07-1 |
Source
|
Record name | 6-Bromo-N-methylpyridazin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60672489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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